molecular formula C17H23N7 B2440115 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2415456-35-6

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No. B2440115
CAS RN: 2415456-35-6
M. Wt: 325.42
InChI Key: CMSDIDAEZLMDCF-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a chemical compound with potential therapeutic applications in the treatment of various diseases. This compound is also known as CPI-444 and is a potent and selective inhibitor of adenosine A2A receptor.

Mechanism of Action

CPI-444 works by blocking the adenosine A2A receptor, which is involved in regulating immune responses and inflammation. By inhibiting this receptor, CPI-444 enhances the activity of immune cells and reduces inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
CPI-444 has been shown to have several biochemical and physiological effects, including enhanced immune cell activity, reduced inflammation, and inhibition of tumor growth. The compound has also been shown to have minimal toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using CPI-444 in lab experiments include its potency, selectivity, and low toxicity. However, the limitations include the need for further studies to determine its efficacy in humans and potential side effects.

Future Directions

There are several potential future directions for research on CPI-444, including clinical trials to determine its efficacy in humans, further studies on its mechanism of action, and exploration of its potential use in combination with other therapies. Additionally, research on the development of new analogs of CPI-444 may lead to the discovery of even more potent and selective adenosine A2A receptor inhibitors.

Synthesis Methods

The synthesis of CPI-444 involves several steps, including the preparation of the starting materials and the coupling of the piperazine and pyrimidine rings. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

CPI-444 has shown promising results in preclinical studies as a potential treatment for cancer, autoimmune diseases, and inflammation. The compound has been shown to inhibit tumor growth and enhance the immune response against cancer cells. In addition, CPI-444 has been shown to reduce inflammation in animal models of autoimmune diseases.

properties

IUPAC Name

2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-22(2)14-5-8-19-17(21-14)24-11-9-23(10-12-24)15-6-7-18-16(20-15)13-3-4-13/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSDIDAEZLMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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